REACTION_SMILES
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[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[OH:6][c:7]1[n:8][c:9]([CH3:18])[n:10][cH:11][c:12]1[C:13](=[O:14])[O:15][CH2:16][CH3:17].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Cl:3][c:7]1[n:8][c:9]([CH3:18])[n:10][cH:11][c:12]1[C:13](=[O:14])[O:15][CH2:16][CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(C)nc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cnc(C)nc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |